(3-Amino-5-methylphenyl)methanol hydrochloride
Description
(3-Amino-5-methylphenyl)methanol hydrochloride is an aromatic amine derivative characterized by a methanol group attached to a benzene ring substituted with amino and methyl groups at the 3- and 5-positions, respectively. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
(3-amino-5-methylphenyl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-2-7(5-10)4-8(9)3-6;/h2-4,10H,5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSJIYWWXGRCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-methylphenyl)methanol hydrochloride typically involves the reduction of corresponding nitro compounds or the direct amination of methylphenylmethanol derivatives. Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride. The reaction conditions often require controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors. These methods ensure consistent quality and scalability. The hydrochloride salt form is usually obtained by reacting the free base with hydrochloric acid, followed by crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-methylphenyl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be further reduced to form more saturated compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with palladium catalysts are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(3-Amino-5-methylphenyl)methanol hydrochloride has a broad range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Amino-5-methylphenyl)methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Amino-5-Methylphenol Hydrochloride (Compound 4a [A])
- Structure: Differs by replacing the methanol group with a phenol (-OH) at the 2-position.
- Synthesis : Prepared via trichloroacetyl chloride and THF, followed by HCl-mediated hydrolysis (50.8% yield) .
- Key Differences: Reactivity: The phenol group increases acidity (pKa ~10) compared to the methanol derivative, influencing nucleophilicity. Applications: Phenolic derivatives are often used in dye synthesis or as antioxidants, whereas methanol-containing analogs may serve as intermediates in drug synthesis.
2-(4-Amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495)
- Structure : Features a benzothiazole ring fused to the aromatic amine, absent in the target compound.
- Pharmacology : Exhibits selective antitumor activity via CYP1A1-mediated metabolism to inactive 6-OH 203. Sensitive cells (e.g., MCF-7) show induced CYP1A1 expression, linking bioactivation to cytotoxicity .
- Metabolism: Target compound lacks evidence of CYP1A1-dependent activation, suggesting divergent therapeutic applications.
(3S)-3-Amino-2-methyl-5-(methylsulfanyl)-2-pentanol Hydrochloride
- Structure : A branched aliphatic alcohol with a methylthio (-SMe) group and stereogenic center (S-configuration).
- Properties : The thioether group enhances lipophilicity (logP ~1.8) compared to the purely aromatic target compound. Stereochemistry may influence receptor binding in chiral environments .
- Key Differences: Solubility: Aliphatic structure likely reduces aqueous solubility versus the planar aromatic system of the target compound. Applications: Potential use in peptidomimetics or enzyme inhibitors due to flexible backbone, contrasting with rigid aromatic analogs.
6-Amino-3-ethylphenol Hydrochloride
- Structure: Ethyl substituent at the 3-position instead of methyl; phenol group at the 6-position.
- Market Data : Used in industrial applications (e.g., polymers, agrochemicals), with consumption trends tracked from 1997–2046 .
- Key Differences: Lipophilicity: Ethyl group increases logP by ~0.5 units compared to methyl, affecting membrane permeability. Synthetic Utility: Ethyl-substituted phenols are common in resin synthesis, whereas methyl derivatives may prioritize pharmaceutical compatibility.
Methyl Ester of L-Tyrosine Hydrochloride
- Structure: Amino acid derivative with ester and hydrochloride groups.
- Crystallography: Exhibits a 3D hydrogen-bonding network influenced by Cl⁻ anions and solvent (e.g., methanol), similar to hydrochloride salts of aromatic amines .
- Key Differences: Interactions: Amino acid backbone enables zwitterionic behavior, unlike the neutral aromatic amine in the target compound. Stability: Ester groups may confer hydrolytic instability under basic conditions, whereas methanol derivatives are more robust.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
